2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C16H14N2O6. It is a derivative of benzoic acid, specifically a benzoate ester, where the benzoic acid moiety is substituted with two nitro groups at the 3 and 5 positions, and the ester group is attached to a 2-(2-methylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-(2-methylphenyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzoate ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted benzoates with different nucleophiles replacing the nitro groups.
Reduction: 2-(2-Methylphenyl)ethyl 3,5-diaminobenzoate.
Hydrolysis: 3,5-Dinitrobenzoic acid and 2-(2-methylphenyl)ethanol.
Scientific Research Applications
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate involves its interaction with cellular components. The nitro groups on the benzoate ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, the compound may interfere with the synthesis of essential biomolecules, such as ergosterol in fungal cells, leading to cell membrane disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl group instead of the 2-(2-methylphenyl)ethyl group.
Propyl 3,5-dinitrobenzoate: Similar structure but with a propyl group instead of the 2-(2-methylphenyl)ethyl group.
Uniqueness
2-(2-Methylphenyl)ethyl 3,5-dinitrobenzoate is unique due to the presence of the 2-(2-methylphenyl)ethyl group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
22545-17-1 |
---|---|
Molecular Formula |
C16H14N2O6 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
2-(2-methylphenyl)ethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H14N2O6/c1-11-4-2-3-5-12(11)6-7-24-16(19)13-8-14(17(20)21)10-15(9-13)18(22)23/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
ODXFOSVXDPORLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.